

(R)-3-(Boc-amino)cyclopentanone chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-3-(Boc-amino)cyclopentanone

Cat. No.: B1388843

[Get Quote](#)

An In-Depth Technical Guide to **(R)-3-(Boc-amino)cyclopentanone**: Properties, Reactivity, and Applications

Introduction: A Versatile Chiral Building Block

(R)-3-(Boc-amino)cyclopentanone is a chiral synthetic building block of significant interest in medicinal chemistry and organic synthesis.^[1] Its structure uniquely combines a reactive cyclopentanone ring with a stereodefined amine protected by a tert-butoxycarbonyl (Boc) group. This configuration makes it an invaluable intermediate for constructing complex molecular architectures, particularly those found in pharmacologically active compounds.^[1] The presence of the chiral center, the ketone functionality, and the protected amine provides a scaffold with multiple, orthogonally reactive sites, allowing for sequential and selective chemical modifications.^{[1][2]} This guide offers a comprehensive overview of its chemical properties, reactivity profile, and key applications, providing researchers and drug development professionals with the technical insights required for its effective utilization.

Part 1: Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of **(R)-3-(Boc-amino)cyclopentanone** are fundamental to its handling, characterization, and application in synthesis. The compound is typically a solid at room temperature and requires refrigerated storage to maintain its integrity.

Core Chemical Properties

A summary of the key physicochemical data is presented below for quick reference.

Property	Value	Source
IUPAC Name	tert-butyl (1R)-3-oxocyclopentylcarbamate	
CAS Number	225641-86-1	
Molecular Formula	C ₁₀ H ₁₇ NO ₃	[1]
Molecular Weight	199.25 g/mol	
Physical Form	Solid	
Purity	Typically ≥97%	
Storage Temperature	Refrigerator	

Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of **(R)-3-(Boc-amino)cyclopentanone**. While specific spectra can vary slightly based on the solvent and instrument, the characteristic signatures are well-defined.

- ¹H NMR: The proton NMR spectrum will show characteristic signals for the Boc group (a singlet integrating to 9 hydrogens around 1.4 ppm) and the cyclopentyl ring protons. The protons adjacent to the carbonyl group and the nitrogen atom will exhibit distinct chemical shifts.[\[3\]](#)
- ¹³C NMR: The carbon NMR spectrum is distinguished by a signal for the carbonyl carbon (ketone) typically above 200 ppm, the quaternary and methyl carbons of the Boc group (around 80 and 28 ppm, respectively), and the distinct signals for the carbons of the cyclopentane ring.[\[3\]](#)[\[4\]](#)
- IR Spectroscopy: The infrared spectrum will prominently feature a strong absorption band for the ketone carbonyl (C=O) stretch, typically around 1740-1750 cm⁻¹. Additionally, a strong absorption for the carbamate carbonyl of the Boc group will be visible around 1685-1710 cm⁻¹, along with N-H stretching and bending vibrations.[\[4\]](#)[\[5\]](#)

- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns, such as the loss of the Boc group or isobutylene.

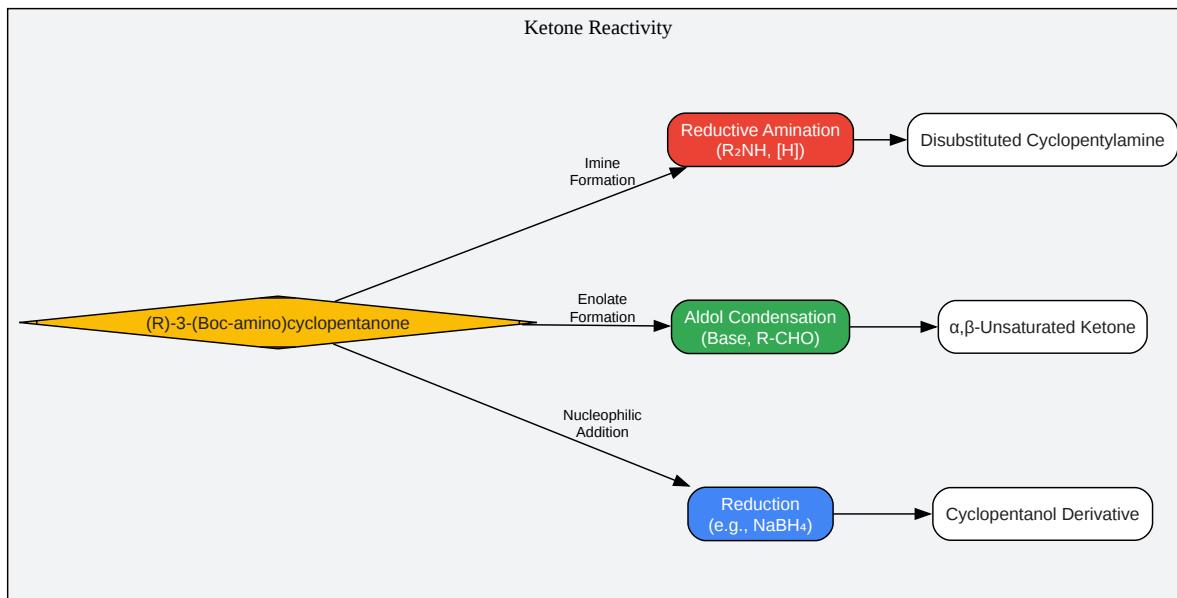
Part 2: Chemical Reactivity and Synthetic Behavior

The synthetic utility of **(R)-3-(Boc-amino)cyclopentanone** stems from the distinct reactivity of its two primary functional groups: the ketone and the Boc-protected amine. The strategic manipulation of these sites is central to its role as a versatile intermediate.

The Ketone Carbonyl: An Electrophilic Hub

The carbonyl group within the cyclopentanone ring is a primary site for nucleophilic attack.[\[1\]](#) This reactivity allows for a wide range of transformations to modify the cyclic core.

- Nucleophilic Addition: The ketone readily undergoes addition reactions with various nucleophiles, such as organometallic reagents (Grignards, organolithiums) and reducing agents (e.g., NaBH_4), to form tertiary and secondary alcohols, respectively.
- Condensation Reactions: It can participate in base-catalyzed condensation reactions, such as the aldol condensation, with other carbonyl compounds to form α,β -unsaturated ketones.[\[4\]](#)
- Reductive Amination: The ketone can be converted directly into a secondary or tertiary amine via reductive amination, providing a pathway to introduce a second nitrogen-containing substituent onto the cyclopentyl ring.[\[6\]](#)



[Click to download full resolution via product page](#)

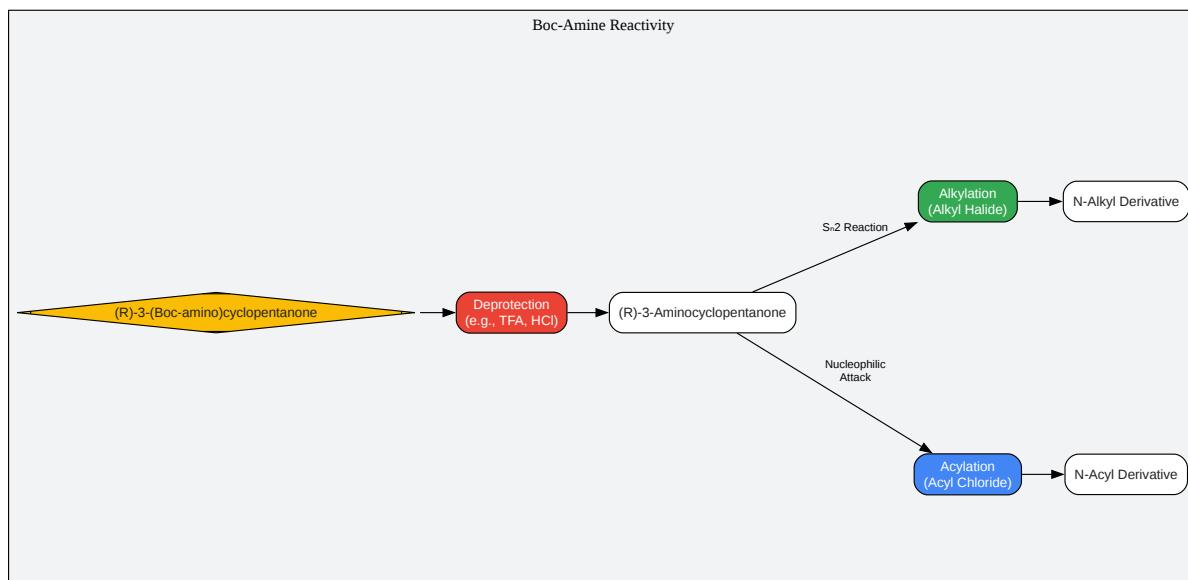
Caption: Reactivity pathways of the ketone group.

The Boc-Protected Amine: A Masked Nucleophile

The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis.^[1] Its function is to temporarily deactivate the nucleophilicity of the amine, allowing for selective reactions at other sites of the molecule.^[1]

- **Stability:** The Boc group is stable to a wide range of nucleophilic and basic conditions, making it compatible with many reactions targeting the ketone functionality.
- **Deprotection:** Its primary value lies in its facile removal under mild acidic conditions.^[1] Reagents such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent efficiently cleave the Boc group to reveal the free primary amine. This unmasked amine can then participate in subsequent reactions.
- **Post-Deprotection Reactions:** Once deprotected, the resulting (R)-3-aminocyclopentanone is a potent nucleophile, ready for:

- Acylation/Sulfonylation: Formation of amides and sulfonamides.
- Alkylation: Nucleophilic substitution reactions to form secondary amines.
- Peptide Coupling: Acting as the N-terminal component in peptide synthesis.[1]



[Click to download full resolution via product page](#)

Caption: Workflow for Boc deprotection and subsequent N-functionalization.

Part 3: Applications in Drug Discovery and Development

The dual functionality and defined stereochemistry of **(R)-3-(Boc-amino)cyclopentanone** make it a valuable scaffold in pharmaceutical synthesis.[1] It serves as a key intermediate for drugs targeting a variety of conditions, including metabolic and central nervous system disorders.[1] Its cyclopentyl core provides a rigid framework that can orient substituents in a precise three-dimensional arrangement, which is often crucial for effective binding to biological targets like enzymes and receptors.[1]

Part 4: Experimental Protocols and Handling

General Safety and Handling

(R)-3-(Boc-amino)cyclopentanone is a chemical that requires careful handling in a laboratory setting.

- Hazard Statements: The compound is associated with warnings for being harmful if swallowed (H302), causing skin irritation (H315), and causing serious eye irritation (H319).
- Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.^[7] Handling should occur in a well-ventilated area or a chemical fume hood.^{[8][9]} Avoid creating dust and keep the compound away from ignition sources.^{[10][11]}
- First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.^{[10][11]} If inhaled, move to fresh air.^[8] If ingested, rinse mouth and seek medical attention.^[10]

Protocol: Boc Group Deprotection

This protocol describes a standard procedure for the removal of the Boc protecting group to yield (R)-3-aminocyclopentanone, typically as a salt.

Objective: To efficiently deprotect the amine functionality for subsequent reactions.

Materials:

- **(R)-3-(Boc-amino)cyclopentanone** (1.0 eq)
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA, 10-20 eq)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

- Round-bottom flask, magnetic stirrer, nitrogen inlet, separatory funnel

Step-by-Step Methodology:

- Reaction Setup: Dissolve **(R)-3-(Boc-amino)cyclopentanone** (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere.
 - Causality: Anhydrous solvent and an inert atmosphere prevent unwanted side reactions with water or oxygen.
- Cooling: Cool the solution to 0 °C using an ice-water bath.
 - Causality: The deprotection reaction is exothermic. Cooling helps to control the reaction rate and prevent potential degradation of the product.
- Addition of Acid: Add trifluoroacetic acid (10-20 eq) dropwise to the stirred solution.
 - Causality: A large excess of TFA ensures the reaction goes to completion by driving the equilibrium forward. Dropwise addition helps manage the exotherm.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
 - Causality: Monitoring is crucial to ensure complete conversion without unnecessary exposure to harsh acidic conditions, which could cause side reactions.
- Workup - Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
- Workup - Neutralization: Carefully neutralize the residue by adding a saturated NaHCO₃ solution until effervescence ceases.
 - Causality: This step quenches the acid and converts the amine salt to the free amine, allowing for extraction into an organic solvent. This must be done cautiously due to CO₂ evolution.

- Workup - Extraction: Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3x).
- Workup - Washing and Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous Na_2SO_4 or MgSO_4 .
 - Causality: The brine wash and drying step are essential for removing water, which can interfere with subsequent reactions or product isolation.
- Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, (R)-3-aminocyclopentanone. The product may be purified further by chromatography if necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (R)-3-(Boc-amino)cyclopentanone | 225641-86-1 [smolecule.com]
- 2. nbinno.com [nbino.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Cyclopentanone [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. shinychem.com.tw [shinychem.com.tw]
- 9. carlroth.com [carlroth.com]
- 10. lobachemie.com [lobachemie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [(R)-3-(Boc-amino)cyclopentanone chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1388843#r-3-boc-amino-cyclopentanone-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com